1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline
CAS No.: 613256-52-3
Cat. No.: VC21180877
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline - 613256-52-3](/images/no_structure.jpg)
Specification
CAS No. | 613256-52-3 |
---|---|
Molecular Formula | C9H15NO4 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | (2S)-1-[(2R)-3-hydroxy-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H15NO4/c1-6(5-11)8(12)10-4-2-3-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 |
Standard InChI Key | OTGZFIBHHGZWEJ-RQJHMYQMSA-N |
Isomeric SMILES | C[C@H](CO)C(=O)N1CCC[C@H]1C(=O)O |
SMILES | CC(CO)C(=O)N1CCCC1C(=O)O |
Canonical SMILES | CC(CO)C(=O)N1CCCC1C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline represents a modified proline derivative with specific stereochemistry. This compound incorporates both the structural backbone of L-proline and a hydroxymethylpropanoyl functional group with defined stereochemistry at the R-configuration.
Basic Identification Parameters
The compound is characterized by several key identifiers that facilitate its recognition in chemical databases and research literature. Table 1 presents the primary identification parameters.
Parameter | Value |
---|---|
CAS Number | 613256-52-3 |
Molecular Formula | C9H15NO4 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | (2S)-1-[(2R)-3-hydroxy-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
Canonical SMILES | CC@HC(=O)N1CCC[C@H]1C(=O)O |
Standard InChI | InChI=1S/C9H15NO4/c1-6(5-11)8(12)10-4-2-3-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 |
Standard InChIKey | OTGZFIBHHGZWEJ-RQJHMYQMSA-N |
Structural Features
The compound consists of an L-proline molecule with a (2R)-3-hydroxy-2-methyl-1-oxopropyl group attached to the nitrogen atom of the pyrrolidine ring. The stereochemistry at the proline carbon is maintained in the S-configuration (L-configuration), while the attached propanoyl group features an R-configuration at the 2-position. This specific stereochemical arrangement contributes to its biological activity and pharmaceutical relevance.
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline is essential for its handling, storage, and application in various chemical processes.
Physical Properties
Table 2 summarizes the key physical properties of the compound, including both experimental and predicted values.
Property | Value | Source |
---|---|---|
Physical State | Solid | Predicted |
Boiling Point | 443.9±40.0 °C | Predicted |
Density | 1.305±0.06 g/cm³ | Predicted |
Solubility | Soluble in water and polar organic solvents | Predicted |
Chemical Properties
The chemical behavior of this compound is influenced by its functional groups, including the carboxylic acid, amide, and hydroxyl moieties.
The compound contains multiple functional groups that can participate in various chemical reactions:
Synthetic Applications and Relevance
1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline has gained significance primarily due to its role in pharmaceutical synthesis, particularly as an intermediate in the production of cardiovascular medications.
Role in Captopril Synthesis
The most notable application of this compound is in the synthesis pathway of Captopril, a widely used antihypertensive medication that functions as an angiotensin-converting enzyme (ACE) inhibitor . Captopril was one of the first ACE inhibitors developed and has been used extensively in the treatment of hypertension, congestive heart failure, and diabetic nephropathy.
In the synthetic route to Captopril, 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline serves as a critical intermediate. The hydroxyl group in the molecule undergoes transformation to introduce the sulfhydryl functionality characteristic of Captopril. This transformation involves several steps that maintain the stereochemical integrity essential for the biological activity of the final drug product .
Relationship to Other Proline Derivatives
The compound shares structural similarities with other proline derivatives that have been studied for their biochemical and pharmacological properties. Its structure represents a specialized modification of the proline backbone, which is a unique amino acid featuring a cyclic structure that contributes distinctive properties to proteins and peptides .
The incorporation of the (2R)-3-hydroxy-2-methyl-1-oxopropyl group onto the L-proline scaffold creates a molecule with specific stereochemical features that are relevant to its function in pharmaceutical synthesis. This modification alters the electronic and steric properties of the proline unit, influencing its reactivity and selectivity in chemical transformations.
Structure-Activity Relationships
Understanding the relationship between the structure of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline and its activity provides insights into its importance in medicinal chemistry.
Functional Group Contributions
-
The pyrrolidine ring provides conformational rigidity characteristic of proline
-
The carboxylic acid group offers sites for further derivatization
-
The hydroxyl group serves as a key handle for synthetic transformations
-
The methyl group provides steric effects that influence reactivity and conformation
Analytical Methods and Characterization
Various analytical techniques can be employed to characterize and analyze 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline, ensuring its identity, purity, and structural confirmation.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the structural features of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the presence of characteristic proton and carbon environments. The pyrrolidine ring protons, methyl group, hydroxymethyl protons, and carboxylic acid proton would show distinctive signals.
-
Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the carboxylic acid (1700-1725 cm-1), amide carbonyl (1630-1680 cm-1), and hydroxyl (3200-3600 cm-1) functional groups.
-
Mass Spectrometry (MS): Would typically show a molecular ion peak at m/z 201, corresponding to the molecular weight, along with fragmentation patterns characteristic of the functional groups present.
Chromatographic Methods
Chromatographic techniques are useful for assessing the purity of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline:
-
High-Performance Liquid Chromatography (HPLC): Can be employed for both analytical and preparative purposes, using appropriate columns and mobile phases.
-
Thin-Layer Chromatography (TLC): Useful for monitoring reactions and assessing purity, typically using silica gel plates with appropriate solvent systems.
Research Context and Related Compounds
The research context surrounding 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline extends to studies on related proline derivatives and their biochemical roles.
Comparison with Related Compounds
Several compounds structurally related to 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline have been studied in various contexts:
-
Hydroxyproline: 4-Hydroxy-L-proline is a common post-translationally modified amino acid found in collagen, with important roles in protein stability and structure .
-
2-Methyl-L-proline: This compound has been studied as a proline derivative with distinctive conformational properties .
-
Captopril: The final drug product for which 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline serves as a synthetic intermediate contains a sulfhydryl group in place of the hydroxyl group .
-
1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-L-proline: This compound, which is captopril itself, has been classified as a hazardous drug due to its potential reproductive toxicity .
The compound appears to be primarily used for research and synthetic purposes. It is categorized as a reference standard and is typically handled according to the guidelines for laboratory chemicals . Unlike the related compound captopril, 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline itself has not been specifically classified as a hazardous drug in the available literature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume